molecular formula C10H10NaO3+ B162506 Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid CAS No. 5449-12-7

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

Cat. No.: B162506
CAS No.: 5449-12-7
M. Wt: 201.17 g/mol
InChI Key: LGZQUMKWUFFHOV-UHFFFAOYSA-N
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Description

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK Glycidic Acid (sodium salt), is an organic compound with the molecular formula C10H10NaO3. It is a colorless to light yellow solid with a strong aromatic odor. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical intermediates .

Mechanism of Action

Target of Action

It’s known that this compound is a precursor in the synthesis of phenylacetone , which is an important intermediate in the synthesis of various organic compounds and pharmaceutical substances .

Mode of Action

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK Glycidic Acid (sodium salt), can be converted into phenyl-2-propanone (P2P) via hydrolysis . During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds. This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .

Biochemical Pathways

The conversion of this compound into p2p via hydrolysis suggests that it may play a role in the synthesis of other organic compounds and pharmaceutical substances .

Pharmacokinetics

Its physico-chemical properties such as density (128g/cm3), boiling point (3343ºC at 760 mmHg), and molecular weight (20117400 g/mol) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its conversion into p2p suggests that it may contribute to the synthesis of various organic compounds and pharmaceutical substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrolysis reaction that converts this compound into P2P is likely to be influenced by factors such as temperature, pH, and the presence of other reactants . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid involves the reaction of 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions. The specific steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-phenyloxirane-2-carboxylate:

    Ethyl 2-methyl-3-phenyloxirane-2-carboxylate:

Uniqueness

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is unique due to its specific molecular structure and its ability to serve as a versatile intermediate in various chemical reactions. Its sodium salt form enhances its solubility and reactivity in different solvents, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

sodium;2-methyl-3-phenyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQUMKWUFFHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NaO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-12-7
Record name NSC16262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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